5-Bromo vs. 5-H and 5-Chloro Substituent: LRRK2 Inhibitory Potency Gains in 5-Substituted-N-Pyridazinylbenzamide Series
SAR analysis across the 5-substituted-N-pyridazinylbenzamide series reveals that 5-bromo substitution confers superior LRRK2 inhibitory potency compared to 5-H or 5-Cl analogs. Compound 94, a close congener with 5-bromo-2-methylbenzamide scaffold, achieved an IC50 of 39.8 nM against LRRK2, whereas the corresponding 5-unsubstituted and 5-chloro derivatives showed substantially reduced activity (IC50 values >100 nM) [1]. The bromine atom's size and polarizability are proposed to fill a hydrophobic pocket in the LRRK2 ATP-binding site, enhancing binding affinity relative to smaller substituents [1].
| Evidence Dimension | LRRK2 Wild-Type Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | Compound 94 (5-bromo-2-methyl congener): IC50 = 39.8 nM [1] |
| Comparator Or Baseline | 5-H and 5-Cl substituted analogs: IC50 > 100 nM [1] |
| Quantified Difference | Approximately >2.5-fold improvement in potency over 5-H/5-Cl analogs [1] |
| Conditions | Biochemical kinase assay; LanthaScreen technology; compound 94 as representative of 5-bromo-2-methyl chemotype [1] |
Why This Matters
A >2.5-fold potency gain translates to lower effective concentrations in cellular and in vivo models, reducing compound consumption and potential off-target effects at higher doses, which directly impacts procurement volume and experimental design.
- [1] Ding, X., et al. 5-Substituted-N-pyridazinylbenzamides as potent and selective LRRK2 inhibitors: Improved brain unbound fraction enables efficacy. Bioorganic & Medicinal Chemistry Letters, 2018, 28(23-24), 3685-3690. View Source
